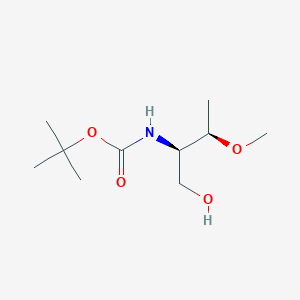
tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate: is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate typically involves the reaction of a suitable alcohol with a carbamic acid derivative. The reaction conditions often include the use of a base to deprotonate the alcohol, followed by the addition of the carbamic acid derivative under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The process might include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.
Reduction: Reduction reactions can convert the carbamic acid ester to its corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or other nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis.
Biology: In biological research, it may be used to study enzyme interactions and metabolic pathways.
Medicine: The compound can be a precursor in the synthesis of pharmaceuticals, particularly those involving carbamate structures.
Industry: In the industrial sector, it is used in the production of polymers and other materials that require specific stereochemistry.
Mécanisme D'action
The mechanism by which tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The carbamic acid ester moiety can undergo hydrolysis, releasing active intermediates that further interact with biological molecules.
Comparaison Avec Des Composés Similaires
- ((1R,2R)-1-hydroxymethyl-2-methoxy-propyl)-carbamic acid methyl ester
- ((1R,2R)-1-hydroxymethyl-2-methoxy-propyl)-carbamic acid ethyl ester
Uniqueness: The t-butyl ester group in tert-butyl ((2R,3R)-1-hydroxy-3-methoxybutan-2-yl)carbamate provides steric hindrance, making it more resistant to hydrolysis compared to its methyl or ethyl ester counterparts. This unique feature can be advantageous in certain chemical reactions and applications where stability is crucial.
Propriétés
Formule moléculaire |
C10H21NO4 |
|---|---|
Poids moléculaire |
219.28 g/mol |
Nom IUPAC |
tert-butyl N-[(2R,3R)-1-hydroxy-3-methoxybutan-2-yl]carbamate |
InChI |
InChI=1S/C10H21NO4/c1-7(14-5)8(6-12)11-9(13)15-10(2,3)4/h7-8,12H,6H2,1-5H3,(H,11,13)/t7-,8-/m1/s1 |
Clé InChI |
FCAHPLYKWWQRDA-HTQZYQBOSA-N |
SMILES isomérique |
C[C@H]([C@@H](CO)NC(=O)OC(C)(C)C)OC |
SMILES canonique |
CC(C(CO)NC(=O)OC(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


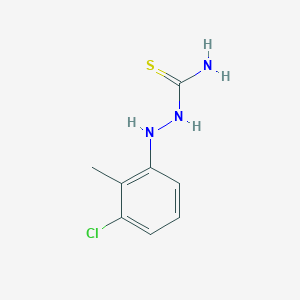
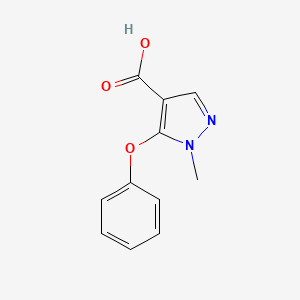
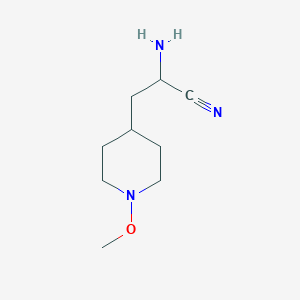
![N-{2-[2-(1-Ethylpiperidin-2-yl)ethyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B8479994.png)
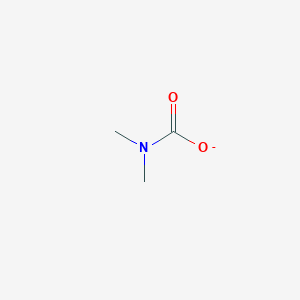
![Dimethyl [3-(3,5-dimethylphenyl)-2-oxopropyl]phosphonate](/img/structure/B8480006.png)
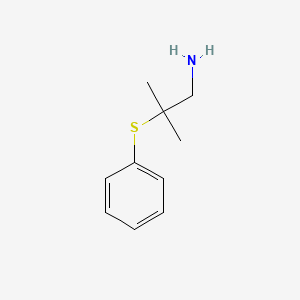
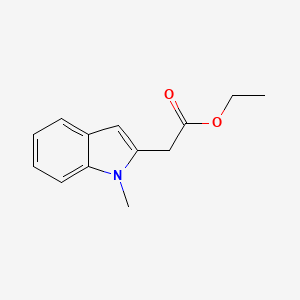
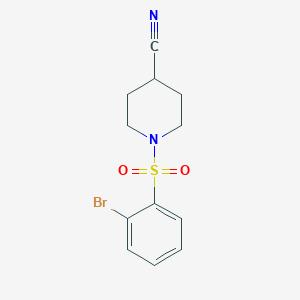
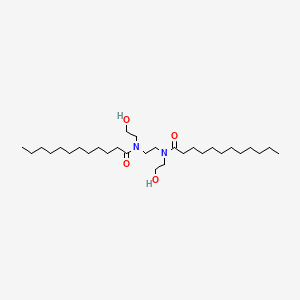
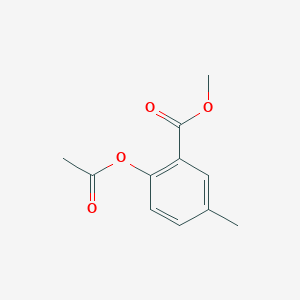
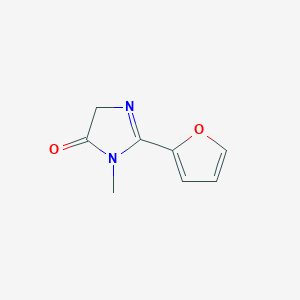
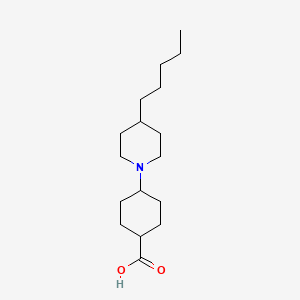
![Ethyl N-[chloro(4-chlorophenoxy)phosphoryl]-L-alaninate](/img/structure/B8480088.png)
